N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
The primary targets of N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide Similar compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The specific mode of action of This compound It’s known that compounds with similar structures can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
The exact biochemical pathways affected by This compound Indole derivatives, which share some structural similarities, have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is often formed by the condensation of hydrazines with 1,3-diketones or β-keto esters.
Coupling of Furan and Pyrazole Rings: The furan and pyrazole rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Formation of Benzothiadiazole Moiety: The benzothiadiazole ring is synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents.
Final Coupling: The final coupling of the furan-pyrazole intermediate with the benzothiadiazole moiety is achieved through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro groups in the benzothiadiazole moiety, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of benzothiadiazole.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, the compound is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine
The compound is explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry
In the industrial sector, the compound is used in the development of new materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-3-carboxamide.
Pyrazole Derivatives: Compounds like 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide.
Benzothiadiazole Derivatives: Compounds like 2,1,3-benzothiadiazole-5-sulfonamide.
Uniqueness
N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is unique due to its combination of three distinct heterocyclic rings, which imparts a wide range of chemical reactivity and potential biological activities. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-21-14(15-3-2-6-23-15)8-11(18-21)9-17-16(22)10-4-5-12-13(7-10)20-24-19-12/h2-8H,9H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTFRBDZNLYDAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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